1-(2-furoyl)azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
azepan-1-yl(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11(10-6-5-9-14-10)12-7-3-1-2-4-8-12/h5-6,9H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDLQXUKRQCGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Aspects of 1 2 Furoyl Azepane Systems
Chemical Transformations Involving the Amide Linkage
The amide bond in 1-(2-furoyl)azepane, while generally stable, can participate in several important chemical reactions. nih.gov This linkage is central to the molecule's structure and its reactivity influences the synthesis of various derivatives.
Formation and Cleavage: The formation of the amide bond is a fundamental reaction in the synthesis of this compound itself. Typically, this involves the reaction of 2-furoyl chloride with azepane. prepchem.com This is a standard condensation reaction where the amine group of the azepane attacks the carbonyl carbon of the acyl chloride, leading to the formation of the amide and elimination of hydrogen chloride. youtube.com Conversely, the amide bond can be cleaved under hydrolytic conditions, often catalyzed by acid or base, to regenerate the parent furoic acid and azepane. The stability of the amide bond is a key feature, attributed to resonance stabilization which imparts a partial double bond character to the C-N bond. nih.gov
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the amide into a secondary amine, specifically 1-(2-furfuryl)azepane, thereby altering the electronic properties and reactivity of the nitrogen atom.
Reactivity of the α-Carbon: The carbon atoms adjacent to the carbonyl group and the nitrogen atom of the amide linkage can also be sites of reactivity. For instance, oxidation of the α-carbon to the amine can lead to the formation of imides or other oxidized products under specific reaction conditions. researchgate.net
Reaction Pathways of the Furan (B31954) Moiety (e.g., intramolecular Diels-Alder furan reactions)
The furan ring in this compound is an electron-rich diene and can participate in various cycloaddition reactions, most notably the Diels-Alder reaction. acs.org The intramolecular version of this reaction, the Intramolecular Diels-Alder Furan (IMDAF) reaction, is a powerful tool for the synthesis of complex polycyclic structures. researchgate.net
In the context of this compound derivatives, the furan ring can react with a dienophile tethered to the azepane nitrogen. For this to occur, the azepane nitrogen must first be functionalized with a group containing a double or triple bond, such as an allyl or propargyl group. The subsequent intramolecular cycloaddition between the furan ring and the tethered dienophile can lead to the formation of bridged-ring systems. researchgate.net
The stereoselectivity of the IMDAF reaction is a significant aspect, often leading to the preferential formation of one diastereomer. researchgate.net The reaction conditions, including temperature and the nature of the substituents, can influence the reaction's outcome and stereoselectivity. researchgate.net For example, studies on related systems have shown that the IMDAF reaction can proceed under mild conditions to afford exo-adducts in high yields. researchgate.net
The table below summarizes some examples of IMDAF reactions in furan-containing compounds, illustrating the versatility of this reaction in constructing complex molecular scaffolds.
| Reactants | Dienophile | Product Type | Key Features |
| 1-(2-Furyl)-3,4-dihydroisoquinolines | Allyl halides | Isoindolo[1,2-a]isoquinoline core | Tandem alkylation/[4+2]-cycloaddition; exo-selective. researchgate.net |
| α-Furyl substituted azaheterocycles | α,β-Unsaturated acid anhydrides | Fused heterocyclic systems | Tandem N-acylation/IMDAF; exo-selective. researchgate.net |
| N-furfurylaminobut-1-enes | Alkene tether | 6,8a-epoxy-octahydroisoquinoline | Stereoselective formation of exo-adducts. researchgate.net |
| Vinylfuran derivatives from Ugi reaction | Alkene from Ugi adduct | Furo[2,3-f]isoindole derivatives | One-pot Ugi/IMDAV reaction; high stereoselectivity. nih.gov |
Stereoselectivity and Regioselectivity in Azepane Synthesis and Reactions
The synthesis and reactions of azepane derivatives, including this compound, often involve considerations of stereoselectivity and regioselectivity. The seven-membered azepane ring can exist in various conformations, and the introduction of substituents can lead to the formation of stereoisomers.
Stereoselective Synthesis: The synthesis of chiral azepane derivatives can be achieved through various strategies, including the use of chiral starting materials or asymmetric catalysis. For instance, diastereomerically pure azepane derivatives have been prepared via piperidine (B6355638) ring expansion with excellent stereoselectivity and regioselectivity. rsc.org The stereochemistry of these products can be confirmed by techniques such as X-ray crystallography. rsc.org
Regioselective Reactions: Regioselectivity becomes crucial when the azepane ring is unsymmetrically substituted. Reactions such as hydroxylation can occur at specific positions depending on the directing effects of existing functional groups. For example, the regioselective and diastereoselective hydroxylation of substituted tetrahydroazepines has been demonstrated. mdpi.com
The table below provides examples of stereoselective and regioselective reactions in the context of azepine and azepane synthesis.
| Reaction Type | Substrate | Product | Selectivity |
| Piperidine Ring Expansion | Substituted Piperidine | Diastereomerically Pure Azepane | Exclusive Stereoselectivity and Regioselectivity rsc.org |
| Hydroxylation | Substituted Tetrahydroazepine | Hydroxylated Azepine | Regio- and Diastereoselective mdpi.com |
| Tandem Amination/Cyclization | Fluorinated Allenynes | Functionalized Azepines | Control over ring closure nih.gov |
| Tandem Reactions of Alkynones | N-propargyl pyrroles | Pyrrolo[1,2-a]azepines | Selective formation of fused systems rsc.org |
Investigation of Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing reaction conditions and controlling product formation. Mechanistic studies often employ a combination of experimental techniques and computational methods.
Amide Bond Reactions: The mechanism of amide bond hydrolysis typically involves nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon, forming a tetrahedral intermediate. nih.gov The breakdown of this intermediate, which is often the rate-determining step, leads to the cleavage of the C-N bond. nih.gov
Diels-Alder Reactions: The mechanism of the IMDAF reaction is generally considered to be a concerted process, although asynchronous transition states have been proposed, particularly for nitrofurans. researchgate.net Computational studies can provide insights into the transition state geometries and activation energies, helping to explain the observed stereoselectivity. researchgate.net
Ring Expansion and Rearrangements: The mechanisms of ring expansion reactions, such as the conversion of piperidines to azepanes, have been investigated using semi-empirical molecular orbital calculations to understand the regiochemistry and stereochemistry. rsc.org Other rearrangements, like those involving aziridine (B145994) precursors, can proceed through various intermediates. acs.org
Photochemical Reactions: In some cases, photochemical methods can be used to induce reactions. For instance, the photodegradation of related furan-containing compounds has been studied to elucidate the reaction pathways and intermediates. scispace.com
The investigation of reaction mechanisms often involves:
Kinetic Studies: To determine the rate-determining step and the influence of reactant concentrations.
Isotope Labeling: To track the movement of atoms during the reaction.
Spectroscopic Analysis: To identify transient intermediates (e.g., using NMR, IR, or mass spectrometry).
Computational Modeling: To calculate the energies of reactants, intermediates, transition states, and products.
Spectroscopic Characterization and Advanced Structural Elucidation of 1 2 Furoyl Azepane and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Conformational Analysis
¹H NMR spectroscopy is fundamental for determining the number of different types of protons and their arrangement in a molecule. In the context of 1-(2-furoyl)azepane, the spectrum would exhibit characteristic signals for the protons on the furan (B31954) ring and the azepane ring.
The furan ring protons typically appear as multiplets in the aromatic region of the spectrum. For instance, in related furoyl derivatives, these protons can show distinct coupling patterns. For example, the proton at position 5 of the furan ring often appears as a doublet of doublets. acs.org The protons of the azepane ring will present as a series of broad multiplets in the aliphatic region, indicative of the flexible seven-membered ring system.
Conformational analysis of the amide bond and the azepane ring can be investigated using variable temperature ¹H NMR studies. auremn.org.brnih.gov The rotation around the C-N amide bond can be restricted, leading to the observation of distinct signals for different conformers at low temperatures. This phenomenon is well-documented for amides and provides insight into the energy barrier of rotation. copernicus.org The flexibility of the seven-membered azepane ring also contributes to the complexity of the proton signals, often resulting in broad, unresolved multiplets at room temperature. scielo.br
Table 1: Representative ¹H NMR Data for Furoyl and Azepane-like Structures
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Furan Ring Protons | 6.5-7.6 | m | - |
| Azepane Ring Protons (α to N) | ~3.3-3.7 | m | - |
| Azepane Ring Protons (other) | ~1.5-1.9 | m | - |
Note: This table provides representative data and actual values for this compound may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the amide group is particularly characteristic, appearing significantly downfield (typically in the range of 160-170 ppm).
The carbons of the furan ring will resonate in the aromatic region (around 110-150 ppm), while the carbons of the azepane ring will appear in the aliphatic region (typically 25-55 ppm). The chemical shifts of the azepane carbons can provide further information about the ring conformation. rsc.org
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 160-170 |
| Furan C (quaternary) | 145-155 |
| Furan CH | 110-145 |
| Azepane CH₂ (α to N) | 45-55 |
| Azepane CH₂ | 25-40 |
Note: These are expected ranges and specific values require experimental determination.
Two-Dimensional NMR Techniques for Connectivity Analysis
To definitively assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, helping to trace the connectivity within the furan and azepane rings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting the furoyl group to the azepane ring via the carbonyl linker.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. A characteristic fragmentation for amides is the cleavage of the N-CO bond. nih.govresearchgate.netrsc.org In the case of this compound, this would lead to the formation of a furoyl cation (m/z 95) and an azepane radical. The furoyl cation is a common fragment observed in the mass spectra of other furoyl-containing compounds. researchgate.net Further fragmentation of the azepane ring would also be expected.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | m/z (expected) | Description |
|---|---|---|
| [C₅H₃O₂]⁺ | 95 | Furoyl cation |
| [C₆H₁₂N]⁺ | 98 | Azepane iminium ion |
Note: The relative intensities of these fragments would depend on the ionization method used.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would show several characteristic absorption bands. A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide. mdpi.com The C-O stretching within the furan ring and the C-N stretching of the amide would also produce distinct signals. The C-H stretching vibrations of the furan ring and the aliphatic azepane ring would be observed in the region around 2850-3100 cm⁻¹.
Table 4: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Amide) | Stretch | 1630-1680 |
| C-H (Furan) | Stretch | ~3100 |
| C-H (Azepane) | Stretch | 2850-2950 |
| C-O-C (Furan) | Stretch | 1000-1300 |
| C-N (Amide) | Stretch | 1200-1400 |
Note: The exact positions of the peaks can be influenced by the molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. msu.eduyoutube.com The chromophores in this compound are the furan ring and the carbonyl group.
The conjugated system of the furoyl group is expected to give rise to π → π* transitions, resulting in strong absorption bands in the UV region. The n → π* transition of the carbonyl group, which is typically weaker, may also be observed. The solvent used for the analysis can influence the position and intensity of these absorption maxima. hkust.edu.hk For similar aromatic carbonyl compounds, the π → π* transitions are often found in the 200-300 nm range.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms (like sulfur, S) in a sample. The primary goal of this analysis is to verify the empirical formula of a synthesized compound, which represents the simplest whole-number ratio of atoms present. By comparing the experimentally determined percentages of each element to the theoretically calculated values based on the proposed molecular formula, researchers can confirm the purity and elemental composition of the compound.
For This compound , the proposed molecular formula is C₁₁H₁₅NO₂. The theoretical elemental composition is calculated from its molecular weight (193.25 g/mol ).
Table 1: Theoretical Elemental Composition of this compound
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 68.37% |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 7.82% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.25% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 16.56% |
Experimental data for closely related furoyl derivatives consistently show strong agreement between found and calculated values, typically within a ±0.4% margin, which is the standard for confirming a compound's structure. For instance, studies on various 5-substituted-2-furoyl diacylhydrazide derivatives report precise correlations. mdpi.com Similarly, analyses of 4-(5-aryl-2-furoyl)morpholines and their thionated analogues demonstrate the reliability of this method in confirming their composition. researchgate.netpensoft.net
Below are examples of elemental analysis data for analogues of this compound, illustrating the standard presentation of these findings in research.
Table 2: Elemental Analysis Data for N-Acetyl-N'-[5-(4'-fluorophenyl)-2-furoyl]hydrazine (C₁₃H₁₁FN₂O₃) mdpi.com
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 59.54 | 59.71 |
| Hydrogen (H) | 4.23 | 4.48 |
| Nitrogen (N) | 10.68 | 10.75 |
Table 3: Elemental Analysis Data for 4-[5-(4-Fluorophenyl)-2-furoyl]morpholine (C₁₅H₁₄FNO₃) pensoft.net
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 65.45 | 65.58 |
| Hydrogen (H) | 5.13 | 5.17 |
| Nitrogen (N) | 5.09 | 5.14 |
Table 4: Elemental Analysis Data for 1-{[5-(4-Chlorophenyl)-2-furyl]carbonothioyl}-4-phenylpiperazine (C₂₁H₁₉ClN₂OS) biointerfaceresearch.com
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 65.87 | 65.98 |
| Hydrogen (H) | 5.00 | 5.05 |
| Nitrogen (N) | 7.32 | 7.28 |
| Sulfur (S) | 8.37 | 8.31 |
The close match between the calculated and found percentages in these examples underscores the utility of elemental analysis in verifying the successful synthesis of the target molecules.
X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable for related compounds)
X-ray crystallography is a powerful technique that provides unambiguous information about the three-dimensional arrangement of atoms within a crystalline solid. It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering a definitive confirmation of a molecule's structure.
While specific single-crystal X-ray diffraction data for This compound is not prominently available in the reviewed literature, the crystal structures of several closely related furoyl analogues have been successfully elucidated. These studies provide valuable insights into the likely solid-state conformation and packing of furoyl-containing amides.
A relevant example is the structural analysis of 1-(2-Furoyl)-3-phenylthiourea (FPT) , which was characterized using X-ray powder diffraction data. conicet.gov.ar The study revealed that FPT crystallizes in the monoclinic system with the space group P2₁/c. conicet.gov.ar In its crystal structure, the thiourea (B124793) group and the furoyl group are not coplanar, exhibiting a dihedral angle of 43.8(5)°. conicet.gov.ar The molecular geometry is stabilized by an intramolecular N–H···O hydrogen bond. Furthermore, the crystal packing is dictated by a network of intermolecular hydrogen bonds (N–H···S, C–H···O) and π–π stacking interactions, which organize the molecules into distinct supramolecular structures. conicet.gov.ar
Table 5: Crystal Data for 1-(2-Furoyl)-3-phenylthiourea (FPT) conicet.gov.ar
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀N₂O₂S |
| Formula Weight | 245.3 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.7679(5) |
| b (Å) | 20.9704(2) |
| c (Å) | 12.5109(5) |
| β (°) | 109.811(10) |
| Volume (ų) | 1176.87(3) |
| Z (molecules/unit cell) | 4 |
Another informative structure is that of isopropyl N-(2-furoyl)thiocarbamate . researchgate.net Its analysis showed that the molecule adopts an E,Z' conformation, which is stabilized by an intramolecular hydrogen bond between the furan oxygen and the amide N-H group. researchgate.net This interaction highlights the significant role of the furoyl moiety in influencing the conformational preferences of the entire molecule.
These crystallographic studies on related compounds suggest that the solid-state structure of this compound would likely be influenced by a combination of the steric demands of the seven-membered azepane ring and the potential for both intra- and intermolecular hydrogen bonding involving the furoyl oxygen and the amide group. The planarity of the furoyl ring relative to the azepane ring would be a key structural feature.
Investigation of Biological Activities Non Clinical, Mechanistic Focus and Target Interaction Studies
Enzyme Inhibition and Modulatory Effects (in vitro)
A comprehensive search of scientific literature and databases did not yield specific studies on the inhibitory or modulatory effects of 1-(2-furoyl)azepane on the specified enzymes.
Protein Kinase Inhibition Studies (e.g., PKB-alpha, PKA, c-Jun N-terminal Kinase (JNK) family)
There is no available data from in vitro assays to characterize the inhibitory activity of this compound against protein kinase B-alpha (PKB-alpha), protein kinase A (PKA), or kinases within the c-Jun N-terminal Kinase (JNK) family. While the azepane ring is present in some protein kinase inhibitors like balanol, this does not provide direct evidence for the activity of this compound itself.
Inhibition of Metabolic Enzymes (e.g., human lactate (B86563) dehydrogenase A, PARP-1, dipeptidyl peptidase-4)
No published research was found that details the in vitro inhibition of human lactate dehydrogenase A (LDHA), poly (ADP-ribose) polymerase-1 (PARP-1), or dipeptidyl peptidase-4 (DPP-4) by this compound. Studies on analogous compounds, such as certain 1-(2-furoyl)-4-phenylpiperazines, have shown inhibitory activity against some of these enzymes, but this cannot be directly extrapolated to the azepane derivative.
Receptor Binding and Ligand Activity Investigations (in vitro)
Specific data on the interaction of this compound with neuronal or other receptor systems is not available in the current body of scientific literature.
Nicotinic Acetylcholine (B1216132) Receptor Agonist/Antagonist Properties
There are no reports detailing the in vitro binding affinity or functional activity (agonist or antagonist properties) of this compound at nicotinic acetylcholine receptors (nAChRs).
Interactions with G-Protein Coupled Receptors (e.g., histamine-3, urotensin-II, serotonin (B10506) receptors 5-HT1A and 5-HT7)
Investigations into the potential interactions of this compound with G-protein coupled receptors (GPCRs) such as the histamine-3 (H3), urotensin-II (UT), or the serotonin 5-HT1A and 5-HT7 receptors have not been reported. While related structures have been explored as ligands for some of these receptors, specific data for this compound is absent.
Antimicrobial Activity Evaluation (in vitro)
A review of the literature did not uncover any studies that have evaluated the in vitro antimicrobial (antibacterial or antifungal) activity of this compound against any microbial strains. Research on other furoyl derivatives and various azepane-containing compounds has shown antimicrobial potential, but these findings are not specific to this compound.
Antibacterial Efficacy Against Specific Bacterial Strains
Derivatives of azepine have been evaluated for their antibacterial properties. In one study, a series of pyridobenzazepine derivatives were tested against several bacterial strains. shd.org.rs While many of the synthesized azepines showed lower antibacterial activity compared to the reference drug amikacin, one derivative, designated as compound 8 , demonstrated a broad spectrum of activity with Minimum Inhibitory Concentrations (MIC) ranging from 39 to 78 µg/mL. shd.org.rs
Another study on 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines, which are structurally related to this compound, showed moderate antimicrobial potential. biointerfaceresearch.com Specifically, compound 5l was most active against Staphylococcus aureus 209 with a MIC of 3.91 μg/mL, and compound 5g also showed activity against the same strain with a MIC of 3.91 μg/mL. biointerfaceresearch.com These findings suggest that the furoylpiperazine and related azepine structures can serve as a scaffold for developing new antibacterial agents.
Table 1: Antibacterial Activity of Selected Azepine and Piperazine (B1678402) Derivatives
| Compound/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Pyridobenzazepine derivative 8 | Various bacteria | 39–78 µg/mL | shd.org.rs |
| 1-(3-Chlorophenyl)-4-{[5-(4-nitrophenyl)-2-furyl]carbonothioyl}piperazine (5l ) | Staphylococcus aureus 209 | 3.91 μg/mL | biointerfaceresearch.com |
| 1-{[5-(2-Nitrophenyl)-2-furyl]carbonothioyl}-4-phenylpiperazine (5g ) | Staphylococcus aureus 209 | 3.91 μg/mL | biointerfaceresearch.com |
Antifungal Efficacy Against Specific Fungal Strains
The antifungal potential of azepine derivatives has also been a key area of investigation. In the same study on pyridobenzazepines, several compounds exhibited significant antifungal activity. shd.org.rs For instance, compounds 12 and 27 were found to be more potent than the standard antifungal agents nystatin (B1677061) and fluconazole (B54011) against Candida albicans and Saccharomyces cerevisiae, with a MIC of 156 µg/mL. shd.org.rs Specifically, they were 16 times more active than nystatin against C. albicans and 8 times more potent against S. cerevisiae. shd.org.rs Another derivative, compound 8 , was also more effective than nystatin and fluconazole against S. cerevisiae. shd.org.rs
Similarly, a study on 4-(5-aryl-2-furoyl)morpholines and their carbonothioyl analogs, which share the furoyl moiety, identified compounds with high activity against Cryptococcus neoformans. researchgate.net Compounds 7b , 8a , and 8c demonstrated significant activity with MIC values between 4 and 16 µg/mL. researchgate.net The study of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines also indicated moderate antifungal activity across a wide concentration range. biointerfaceresearch.com
Table 2: Antifungal Activity of Selected Azepine and Morpholine Derivatives
| Compound/Derivative | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Azepine derivative 12 | Candida albicans, Saccharomyces cerevisiae | 156 µg/mL | shd.org.rs |
| Azepine derivative 27 | Candida albicans, Saccharomyces cerevisiae | 156 µg/mL | shd.org.rs |
| 4-(5-aryl-2-furoyl)morpholine derivative 7b | Cryptococcus neoformans | 4–16 µg/mL | researchgate.net |
| 4-[(5-aryl-2-furyl)carbonothioyl]morpholine derivative 8a | Cryptococcus neoformans | 4–16 µg/mL | researchgate.net |
| 4-[(5-aryl-2-furyl)carbonothioyl]morpholine derivative 8c | Cryptococcus neoformans | 4–16 µg/mL | researchgate.net |
Assessment of Selectivity in Non-Targeted Cell Lines
A critical aspect of drug development is ensuring that a compound is selective for its target and exhibits low toxicity towards healthy host cells. Research on 4-(5-aryl-2-furoyl)morpholine derivatives has addressed this by assessing their cytotoxicity in human embryonic kidney (HEK) cells and human red blood cells. researchgate.net The compounds that showed high antifungal activity, namely 7b , 8a , and 8c , were found to have low cytotoxicity, with half-maximal cytotoxic concentrations (CC50) and half-maximal hemolytic concentrations (HC10) both being above 32 µg/mL. researchgate.net This indicates a favorable selectivity index for these compounds. researchgate.net
Anticancer Activity in Model Cell Lines (in vitro)
The anticancer potential of compounds related to this compound has been explored in various studies. A series of 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines were evaluated for their in vitro anticancer activity against a panel of approximately 60 human cancer cell lines. biointerfaceresearch.com The results indicated that these compounds displayed moderate activity. biointerfaceresearch.com
In a separate study, novel pyrrolo[1,2-a]azepine derivatives were synthesized and tested against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines. nih.gov Compounds 3 and 6 were found to be more potent than the standard drug doxorubicin (B1662922) against HepG2 cells, with IC50 values of 4 nM and 1.6 nM, respectively. nih.gov Furthermore, compounds 3 and 7 demonstrated broad-spectrum anticancer activity in the nanomolar range against all tested cell lines. nih.gov The 2-benzoylamino derivative 5b was particularly effective against MCF7 cells (IC50 of 10.7 nM), while the 2-(2-chloro-acetylamino) derivative 6 was most potent against the HCT116 cell line (IC50 of 21.1 nM). nih.gov
Table 3: In Vitro Anticancer Activity of Pyrrolo[1,2-a]azepine Derivatives
| Compound/Derivative | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Derivative 3 | HepG2 | 4 | nih.gov |
| MCF7 | 44.2 | nih.gov | |
| HCT116 | 25.1 | nih.gov | |
| Derivative 6 | HepG2 | 1.6 | nih.gov |
| HCT116 | 21.1 | nih.gov | |
| Derivative 7 | HepG2 | 20.7 | nih.gov |
| MCF7 | 45.4 | nih.gov | |
| HCT116 | 28.2 | nih.gov | |
| 2-Benzoylamino derivative 5b | MCF7 | 10.7 | nih.gov |
Antioxidant Potential and Radical Scavenging Mechanisms (in vitro)
The antioxidant properties of furoyl-containing compounds have also been investigated. One study identified 1,2-Benzenediol, O-(2-furoyl)-O'- in an extract of Raphanus sativus (radish) leaves, which exhibited significant DPPH radical scavenging activity. ekb.eg Another study on carbamazepine (B1668303) derivatives, which contain an azepine ring, evaluated their antioxidant activity using the DPPH assay. ajol.info Two derivatives, C4 and C5 , showed substantial radical scavenging activity of 86.69% and 82.43%, respectively, comparable to the standard ascorbic acid (96.28%). ajol.info This suggests that the furoyl and azepine moieties may contribute to the antioxidant potential of these molecules.
Elucidation of Molecular Mechanisms of Biological Action via Binding Interactions and Conformational Changes
Understanding the molecular mechanisms behind the biological activities of these compounds is crucial. Docking studies with pyrrolo[1,2-a]azepine derivatives have provided insights into their anticancer effects. These compounds were docked into the active site of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov The results showed that all the novel compounds had a lower binding score energy than the reference ligand, suggesting a strong interaction with the kinase, which could explain their potent anticancer activity. nih.gov
In a different context, a derivative containing a furoyl group, 11H-indeno[1,2-b]quinoxalin-11-one-O-(2-furoyl)oxime (IQ-3), was identified as a specific inhibitor of the c-Jun N-terminal kinase (JNK) family, with a preference for JNK3. nih.gov Docking studies revealed that hydrogen bonding interactions with the amino acid residues Asn152, Gln155, and Met149 of JNK3 were important for the binding activity of these active indenoquinoxalines. nih.gov These findings highlight the role of the furoyl group in mediating specific molecular interactions that lead to biological effects.
Advanced Research Applications and Future Directions for 1 2 Furoyl Azepane
Role as a Synthetic Intermediate for Complex Molecule and Natural Product Analogues (e.g., isoindolo[1,2-a]isoquinoline alkaloids)
The furan (B31954) moiety within 1-(2-furoyl)azepane is a versatile precursor for a variety of heterocyclic structures through reactions like the Diels-Alder cycloaddition. This reactivity is particularly valuable in the synthesis of complex molecular architectures, including analogues of natural products.
One prominent example is the synthesis of the isoindolo[1,2-a]isoquinoline core, a tetracyclic lactam structure found in alkaloids like nuevamine. sciforum.net Research has demonstrated that related compounds, such as 1-(2-furyl)-3,4-dihydroisoquinolines, can undergo tandem alkylation and intramolecular [4+2] cycloaddition reactions to form structural analogues of isoindolo[1,2-a]isoquinoline alkaloids like jamtine (B1245441) and hirsutine. exlibrisgroup.com.cnresearchgate.net In these syntheses, the furan ring acts as the diene in a Diels-Alder reaction with an alkene (the dienophile), leading to the formation of a complex, bridged epoxy structure which is a key intermediate. researchgate.net
This synthetic strategy highlights the potential of furan-containing compounds as key intermediates. The reaction pathway can be adapted to create a library of diverse polycyclic compounds. Although direct synthesis of these specific alkaloids using this compound itself is not prominently documented, the established reactivity of the 2-furoyl group suggests its potential as a versatile starting material for similar complex syntheses. The azepane ring can be modified or retained to influence the physicochemical properties of the final products.
Table 1: Synthetic Strategies for Isoquinoline Alkaloid Skeletons
| Synthetic Approach | Key Reaction | Precursor Type | Target Skeleton | Reference |
|---|---|---|---|---|
| Aryne-Mediated Cyclization | Base-induced cyclization | Assembled N-aryl isoquinolinone | Isoindoloisoquinolone | sciforum.net |
| Parham Cyclization | Lithiation-cyclization | Brominated N-aryl isoquinolinone | Isoindoloisoquinolone | sciforum.netehu.eus |
| Intramolecular Diels-Alder | [4+2] cycloaddition | 1-(2-Furyl)-3,4-dihydroisoquinolines | Epoxyisoindolo[1,2-a]isoquinolinium | exlibrisgroup.com.cnresearchgate.net |
| Cascade Reactions | TFA-mediated condensation | 2-Acylbenzoates and 2-arylethanamines | Isoindolo[1,2-a]isoquinolines | researchgate.net |
Development of Chemical Probes and Tools for Biological Target Validation
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in biological systems. promega.canih.gov The development of high-quality probes is crucial for target validation in drug discovery. promega.caopentargets.org An ideal chemical probe exhibits high affinity and selectivity for its intended target. promega.ca
The this compound scaffold presents an attractive starting point for the development of novel chemical probes. ku.edu Its structure can be systematically modified to explore interactions with a wide range of biological targets. The furan and azepane moieties can be functionalized to create a library of derivatives, which can then be screened for activity against specific proteins. whiterose.ac.uk
The process of developing a chemical probe from a scaffold like this compound involves several key steps:
Library Synthesis: Creating a diverse collection of analogues by modifying the core scaffold.
Screening: Testing the library against a panel of biological targets to identify initial "hits." rsc.org
Optimization: Iteratively modifying the hit compounds to improve potency, selectivity, and cell permeability. tandfonline.com
Target Engagement: Confirming that the probe binds to the intended target within a cellular context. promega.ca
By using this scaffold, researchers can develop tools to investigate understudied proteins and pathways, ultimately contributing to a deeper understanding of human biology and disease. rjeid.com
Scaffold Exploration in Privileged Structure Research and Drug Discovery Lead Generation
The concept of "privileged structures" is a powerful approach in medicinal chemistry. nih.govmdpi.com A privileged structure is a molecular scaffold that can serve as a ligand for multiple, distinct biological targets through targeted modifications. nih.govnih.gov These scaffolds, such as benzodiazepines and N-benzyl piperidines, often possess favorable drug-like properties. nih.govcambridgemedchemconsulting.com
The this compound framework contains elements that are found in known bioactive molecules, suggesting its potential as a privileged scaffold.
Furan Ring: This moiety is present in numerous natural products and approved drugs and is considered a privileged structure in anticancer drug development. mdpi.com
Azepine Ring: This seven-membered nitrogen-containing ring is a valuable skeleton in medicinal chemistry, known to be present in compounds with a wide range of biological activities. researchgate.net
By exploring the chemical space around the this compound core, researchers can generate libraries of compounds for lead discovery. mdpi.com The combination of the furan and azepane rings provides a three-dimensional structure that can be decorated with various functional groups to target different protein families, such as G-protein coupled receptors (GPCRs) or kinases. nih.gov This approach can accelerate the drug discovery process by starting with a scaffold that is predisposed to biological activity. scielo.br
Table 2: Examples of Privileged Structures in Medicinal Chemistry
| Privileged Scaffold | Associated Biological Targets/Activities | Key Features | References |
|---|---|---|---|
| Benzodiazepine | GABA-A receptors (anxiolytic, hypnotic) | 7-membered diazepine (B8756704) ring fused to a benzene (B151609) ring | cambridgemedchemconsulting.com |
| N-Benzyl Piperidine (B6355638) | Various GPCRs, ion channels | Flexible, three-dimensional nature | cambridgemedchemconsulting.com |
| Indole | Kinases, GPCRs, enzymes | Bicyclic aromatic heterocycle | mdpi.com |
| Furan | Various, including anticancer targets | Five-membered aromatic heterocycle | mdpi.com |
| 7-Azaindole | Kinases (ATP-binding site) | Hydrogen bonding capacity | scielo.br |
Integration of High-Throughput Screening and Computational Design in Research Pipelines
Modern drug discovery relies heavily on the integration of experimental and computational methods to efficiently identify and optimize new drug candidates. meilerlab.org High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds against a biological target. bmglabtech.comwikipedia.orgnih.gov Computational design, on the other hand, uses computer modeling to predict the properties of molecules and guide the design of new ones. stanford.eduuni.lu
A research pipeline centered on the this compound scaffold would leverage these technologies:
Virtual Screening: A computational approach where a virtual library of this compound derivatives is docked into the binding site of a target protein to predict potential binders. stanford.edunih.gov This helps prioritize which compounds to synthesize and test.
High-Throughput Screening (HTS): A physical library of synthesized this compound analogues is tested in an automated fashion to identify "hits" that modulate the target's activity. drugtargetreview.com
Data Analysis and Machine Learning: AI and machine learning algorithms can analyze the large datasets from HTS to identify structure-activity relationships (SAR). oxfordglobal.com This information feeds back into the computational design phase for the next round of optimization. drugtargetreview.com
This iterative cycle of design, synthesis, testing, and analysis accelerates the journey from a starting scaffold to a promising lead compound. meilerlab.org The combination of HTS and computational methods makes the exploration of the chemical space around this compound more efficient and cost-effective. drugtargetreview.com
Potential Applications in Materials Science or Catalyst Design (if supported by further research)
While the primary focus for scaffolds like this compound is often in medicinal chemistry, their unique chemical properties could also lend themselves to applications in materials science and catalysis. This area remains largely speculative and would require dedicated research.
Materials Science: Heterocyclic compounds are integral to the development of advanced materials. The furan ring, for instance, can undergo polymerization reactions. It is conceivable that this compound or its derivatives could serve as monomers for creating novel polymers with specific thermal or electronic properties. The azepane moiety could influence the polymer's solubility and morphology. High-throughput computational design has been used to discover novel organic-inorganic hybrid materials for optoelectronics, a strategy that could be applied to new scaffolds. rsc.org
Catalyst Design: The nitrogen and oxygen atoms in this compound can act as coordinating sites for metal ions. This suggests that it could be developed into a ligand for transition metal catalysis. uniurb.it The design of such catalysts is a sophisticated field where the ligand's structure dictates the catalyst's activity and selectivity. By modifying the this compound scaffold, it might be possible to create chiral ligands for asymmetric catalysis or to develop heterogeneous catalysts by anchoring the molecule to a solid support. researchgate.net
Further investigation is required to validate these potential applications, but the inherent chemical functionality of this compound makes it a candidate for future exploration beyond the realm of drug discovery.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-furoyl)azepane, and what reaction conditions optimize yield?
- Methodological Answer : Two primary methods are widely used:
- Pd-catalyzed annulation : Utilizes palladium catalysts under mild conditions, enabling scalability and functional group tolerance. Reaction solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at reflux temperatures (80–120°C) are typical .
- Intramolecular C-H amination : Involves nitrogen-directed cyclization, often requiring bases like KOtBu and transition-metal catalysts. Purification typically employs column chromatography with silica gel .
- Key Parameters : Temperature control (room temp to reflux), solvent polarity, and catalyst loading (1–5 mol%) critically influence yield.
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer :
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. This is critical for confirming the azepane ring conformation and furoyl group orientation .
- Spectroscopy :
- NMR : H and C NMR identify proton environments (e.g., azepane N-H at δ 2.5–3.5 ppm) and furan ring carbons (δ 110–150 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHNO; calc. 179.23 g/mol) .
Q. What analytical techniques confirm the purity and stability of this compound?
- Methodological Answer :
- HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS (non-polar column) quantify purity (>95% typical).
- Stability Tests : Accelerated degradation studies under varying pH (2–12) and temperature (4–40°C) assess hydrolytic stability, particularly of the furan ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-technique validation : Combine X-ray diffraction (for absolute configuration) with dynamic NMR to study conformational flexibility (e.g., azepane ring puckering) .
- DFT calculations : Compare experimental H NMR shifts with computed values (e.g., using Gaussian) to validate assignments .
- Case Study : Discrepancies in NOE correlations for furan-azepane dihedral angles were resolved via variable-temperature NMR, revealing temperature-dependent ring flips .
Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent, catalyst, stoichiometry) identifies optimal conditions. For example, THF increases cyclization efficiency over DMF due to lower polarity .
- In-situ monitoring : ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustments to prevent over-oxidation or dimerization .
Q. How does the furoyl group modulate biological activity compared to analogs?
- Methodological Answer :
- Comparative Analysis :
| Compound | Bioactivity (IC) | Key Structural Feature |
|---|---|---|
| This compound | 5.2 µM (Serotonin receptor) | Furan ring (electron-rich) |
| 1-(Thiophen-2-yl)azepane | 12.8 µM | Thiophene (higher lipophilicity) |
| 1-(Benzofuran-2-yl)azepane | 3.7 µM | Benzofuran (planar structure) |
- Mechanistic Insight : The furan’s electron-rich π-system enhances hydrogen bonding with receptor residues, while its smaller size improves binding pocket compatibility .
Q. What computational tools predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulates binding to serotonin receptors (5-HT), identifying key interactions (e.g., furan O with Lysine residues).
- MD Simulations (GROMACS) : Assesses binding stability over 100 ns, revealing conformational changes in the azepane ring upon receptor engagement .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s metabolic stability?
- Methodological Answer :
- In-vitro assays : Parallel testing in human liver microsomes (HLM) and cytochrome P450 isoforms (e.g., CYP3A4) under standardized conditions (37°C, NADPH cofactor) .
- Cross-study validation : Compare half-life (t) values across labs, controlling for variables like microsome batch and incubation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
